methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one derivative characterized by a methyl benzoate moiety linked via an ether bond to a 2-methyl-4-oxo-4H-chromen-3-yl scaffold. The 7-position of the chromen ring is substituted with a dimethylcarbamoyloxy group (-O-CO-N(CH₃)₂), distinguishing it from structurally analogous compounds.
Properties
IUPAC Name |
methyl 4-[7-(dimethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-12-19(28-14-7-5-13(6-8-14)20(24)26-4)18(23)16-10-9-15(11-17(16)27-12)29-21(25)22(2)3/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPZZYFKKTYXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (C21H19NO7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone, which is known for its diverse biological activities. The presence of the dimethylcarbamoyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in preventing cellular damage and may contribute to its protective effects against various diseases.
- Anti-inflammatory Effects : Studies suggest that this compound inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory conditions.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade.
Biological Activity Data
Case Studies
- Antioxidant Study : In vitro experiments demonstrated that this compound significantly reduced the levels of malondialdehyde (MDA), a marker of oxidative stress, in human fibroblast cells exposed to hydrogen peroxide.
- Anti-inflammatory Research : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Study : In assays using human breast cancer cell lines (MCF-7), methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-y}oxy)benzoate was found to induce significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
Scientific Research Applications
Pharmaceutical Applications
One of the primary areas of interest for methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is in the pharmaceutical sector.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The chromenone moiety is known for its anticancer properties. Research has shown that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Agricultural Applications
The compound's potential as a biopesticide has been investigated due to its efficacy against plant pathogens. Its application in agriculture could provide an environmentally friendly alternative to synthetic pesticides.
Insecticidal Activity
Studies have reported that similar compounds demonstrate insecticidal activity against common agricultural pests. The mechanism often involves disrupting the nervous system of insects, leading to their mortality .
Material Science Applications
In materials science, this compound can be utilized in the development of polymers and coatings due to its chemical stability and ability to undergo polymerization reactions.
Polymer Synthesis
The compound can serve as a monomer in the synthesis of novel polymers with enhanced properties, such as UV resistance and mechanical strength. This application is particularly relevant in industries focused on developing advanced materials for coatings and films .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of chromenone derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
- Insecticidal Activity Research : Field trials demonstrated that formulations containing methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yloxy})benzoate effectively reduced pest populations by over 70% compared to untreated controls, indicating its potential as a natural pesticide .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The target compound shares a common core structure with several derivatives, differing primarily in substituents at the 7-position of the chromen ring. Key analogs include:
Structural Insights :
- The dimethylcarbamoyl group (-O-CO-N(CH₃)₂) in the target compound replaces ester or aryl ether substituents found in analogs. Carbamates are generally more hydrolytically stable than esters due to the resonance stabilization of the amide group .
- The Boc-protected amino group indicates utility in multi-step synthesis, where the Boc group is cleaved to expose a reactive amine.
Physicochemical Properties and Stability
- Solubility : Esters (e.g., allyl or ethyl in ) increase lipophilicity, whereas the dimethylcarbamoyl group may improve aqueous solubility due to its polar amide moiety.
- Stability :
- Reactivity : Allyl esters are prone to radical or nucleophilic reactions, while the Boc group is acid-labile, enabling controlled deprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
